

Vorapaxar: Eine umfassende technische Monographie zur chemischen Struktur und den pharmakologischen Eigenschaften

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vorapaxar

Cat. No.: B1682261

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese technische Monographie bietet eine detaillierte Untersuchung von **Vorapaxar**, einem neuartigen Thrombozytenaggregationshemmer. Der Schwerpunkt liegt auf seiner chemischen Struktur, seinen physikochemischen Eigenschaften, seinem Wirkmechanismus, seiner Pharmakokinetik und den wichtigsten experimentellen Protokollen, die für seine Charakterisierung verwendet werden. Dieses Dokument soll als umfassende Ressource für Wissenschaftler dienen, die an der Erforschung und Entwicklung von Antithrombotika beteiligt sind.

Chemische Struktur und Eigenschaften

Vorapaxar ist ein synthetisches, tricyclisches 3-Phenylpyridin-Derivat von Himbacin, einem Naturprodukt.^[1] Seine komplexe Struktur ist die Grundlage für seine hohe Affinität und Selektivität für den Protease-aktivierten Rezeptor 1 (PAR-1).

Chemische und physikalische Eigenschaften

Die grundlegenden chemischen und physikalischen Eigenschaften von **Vorapaxar** sind in Tabelle 1 zusammengefasst. Diese Daten sind entscheidend für das Verständnis seines Verhaltens in biologischen Systemen und für die pharmazeutische Formulierung.

Eigenschaft	Wert	Referenz
Chemische Bezeichnung	Ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamat	[PubChem CID: 10077130]
Summenformel	C ₂₉ H ₃₃ FN ₂ O ₄	[1]
Molekulargewicht	492.6 g/mol	[1]
Schmelzpunkt	278 °C	[Wikipedia]
Löslichkeit	DMSO: ≥24.65 mg/mL Ethanol: ≥10.64 mg/mL (mit Ultraschall) Wasser: Unlöslich	[ApexBio]
pKa	Keine Daten verfügbar	
logP	5.3	[PubChem CID: 10077130]
Ki (PAR-1)	8.1 nM	[Selleck Chemicals]
IC ₅₀ (TRAP-induzierte Plättchenaggregation)	25 nM	[Selleck Chemicals]
IC ₅₀ (Thrombin-induzierte Plättchenaggregation)	47 nM	[Selleck Chemicals]

Tabelle 1: Zusammenfassung der chemischen und physikalischen Eigenschaften von Vorapaxar.

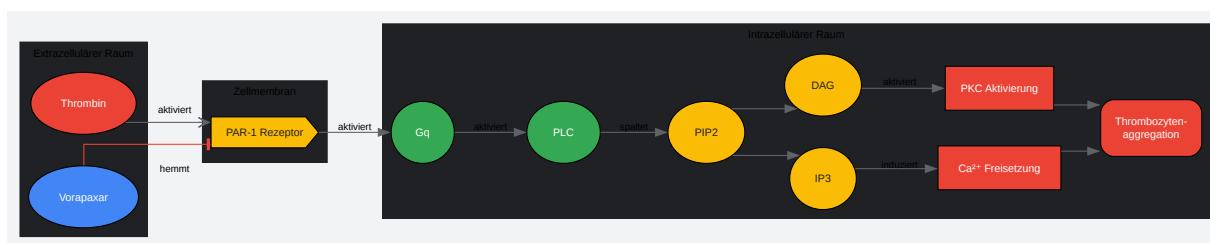
Wirkmechanismus: PAR-1-Antagonismus

Vorapaxar übt seine antithrombotische Wirkung durch einen hochselektiven und kompetitiven Antagonismus am Protease-aktivierten Rezeptor 1 (PAR-1) aus.^[2] PAR-1 ist ein G-Protein-gekoppelter Rezeptor, der auf der Oberfläche von Thrombozyten exprimiert wird und eine Schlüsselrolle bei der durch Thrombin vermittelten Thrombozytenaktivierung und -aggregation spielt.

Thrombin spaltet die extrazelluläre N-terminale Domäne von PAR-1, wodurch eine neue N-terminale Sequenz freigelegt wird, die als "gebundener Ligand" fungiert. Dieser gebundene Ligand aktiviert den Rezeptor intramolekular, was eine Konformationsänderung auslöst und nachgeschaltete Signalwege initiiert. **Vorapaxar** bindet an PAR-1 und verhindert diese Konformationsänderung, wodurch die Thrombozytenaktivierung als Reaktion auf Thrombin blockiert wird.

Signalweg des PAR-1-Antagonismus

Die Hemmung von PAR-1 durch **Vorapaxar** unterbricht eine Kaskade von intrazellulären Ereignissen, die zur Thrombozytenaggregation führen. Das folgende Diagramm veranschaulicht den vereinfachten Signalweg.



[Click to download full resolution via product page](#)

Abbildung 1: Vereinfachter Signalweg der PAR-1-Aktivierung und Hemmung durch **Vorapaxar**.

Pharmakokinetische Eigenschaften

Die pharmakokinetischen Parameter von **Vorapaxar** sind entscheidend für sein Dosierungsschema und seine klinische Anwendung. Eine Zusammenfassung dieser Eigenschaften ist in Tabelle 2 aufgeführt.

Parameter	Wert	Referenz
Bioverfügbarkeit	~100%	[FDA]
Tmax (Zeit bis zur maximalen Konzentration)	1 Stunde (nüchtern)	[FDA]
Proteinbindung	>99%	[FDA]
Metabolismus	Hauptsächlich über CYP3A4 und CYP2J2	[FDA]
Hauptmetaboliten	M19 (Amin-Metabolit), M20 (Monohydroxy-Metabolit, aktiv)	[FDA]
Eliminationshalbwertszeit	~8 Tage (effektiv 3-4 Tage)	[FDA, DrugBank]
Ausscheidung	Hauptsächlich über den Stuhl (~58%)	[FDA]

Tabelle 2: Zusammenfassung der pharmakokinetischen Eigenschaften von **Vorapaxar**.

Experimentelle Protokolle

Die charakteristischen Eigenschaften von **Vorapaxar** wurden durch eine Reihe von In-vitro- und In-vivo-Assays bestimmt. Nachfolgend werden die detaillierten Methoden für zwei Schlüssel-Experimente beschrieben.

Thrombin-Rezeptor-Agonisten-Peptid (TRAP)-induzierte Thrombozytenaggregations-Assay

Dieser Assay misst die Fähigkeit von **Vorapaxar**, die durch einen spezifischen PAR-1-Agonisten (TRAP) induzierte Thrombozytenaggregation zu hemmen.

Materialien:

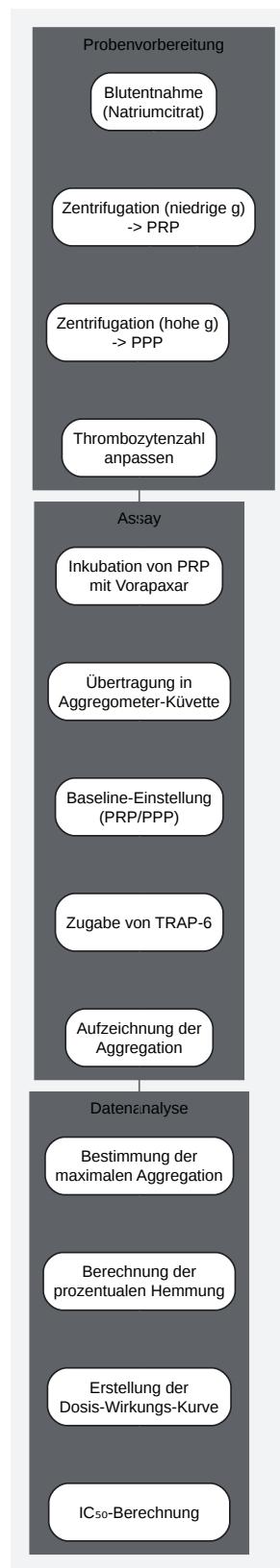
- Frisch entnommenes humanes Vollblut in Natriumcitrat-Röhrchen
- Thrombin-Rezeptor-Agonisten-Peptid (TRAP-6, SFLLRN)
- **Vorapaxar**-Stammlösung in DMSO
- Phosphat-gepufferte Salzlösung (PBS)
- Plättchenreiches Plasma (PRP) und plättchenarmes Plasma (PPP)
- Aggregometer
- Zentrifuge

Protokoll:

- PRP- und PPP-Herstellung:
 1. Zentrifugieren Sie das Vollblut bei 150-200 x g für 15 Minuten bei Raumtemperatur, um PRP zu erhalten.
 2. Überführen Sie das PRP vorsichtig in ein neues Röhrchen.
 3. Zentrifugieren Sie das verbleibende Blut bei 2000 x g für 20 Minuten, um PPP zu erhalten.
 4. Passen Sie die Thrombozytenzahl im PRP mit PPP auf 250.000-300.000 Thrombozyten/ μL an.
- Assay-Durchführung:
 1. Inkubieren Sie Aliquots von PRP mit verschiedenen Konzentrationen von **Vorapaxar** (oder Vehikelkontrolle) für 15 Minuten bei 37°C.
 2. Überführen Sie 450 μL des inkubierten PRP in eine Aggregometer-Küvette mit einem Rührstab.

3. Stellen Sie die Baseline-Transmission mit PRP (0% Aggregation) und PPP (100% Aggregation) ein.
 4. Initiieren Sie die Aggregation durch Zugabe von 50 µL TRAP-6 (Endkonzentration typischerweise 5-20 µM).
 5. Zeichnen Sie die prozentuale Aggregation über 5-10 Minuten auf.
- Datenanalyse:
 1. Bestimmen Sie die maximale Aggregation für jede **Vorapaxar**-Konzentration.
 2. Berechnen Sie die prozentuale Hemmung im Vergleich zur Vehikelkontrolle.
 3. Erstellen Sie eine Dosis-Wirkungs-Kurve und berechnen Sie den IC₅₀-Wert.

Workflow des Thrombozytenaggregations-Assays



[Click to download full resolution via product page](#)

Abbildung 2: Workflow des TRAP-induzierten Thrombozytenaggregations-Assays.

PAR-1-Radioliganden-Bindungsassay

Dieser Assay wird verwendet, um die Affinität (K_i) von **Vorapaxar** an den PAR-1-Rezeptor zu bestimmen.

Materialien:

- Humane Thrombozytenmembran-Präparationen
- Radiomarkierter PAR-1-Antagonist (z.B., [^3H]-haTRAP)
- **Vorapaxar** in verschiedenen Konzentrationen
- Bindungspuffer (z.B., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl_2 , 0.1% BSA)
- Nicht-spezifischer Ligand (hohe Konzentration eines unmarkierten PAR-1-Antagonisten)
- Glasfaserfilter
- Szintillationszähler und Szintillationsflüssigkeit

Protokoll:

- Reaktionsansatz:
 1. In einem Gesamtvolumen von 200 μL werden Thrombozytenmembranen (20-40 μg Protein) mit einer festen Konzentration von [^3H]-haTRAP (z.B., 1-5 nM) und unterschiedlichen Konzentrationen von **Vorapaxar** (oder Puffer für die totale Bindung und nicht-spezifischem Liganden für die unspezifische Bindung) gemischt.
- Inkubation:
 1. Inkubieren Sie die Reaktionsmischungen für 60-90 Minuten bei Raumtemperatur, um das Bindungsgleichgewicht zu erreichen.
- Filtration:
 1. Beenden Sie die Reaktion durch schnelle Filtration durch Glasfaserfilter (z.B., GF/B), die mit dem Bindungspuffer vorbefeuchtet wurden.

2. Waschen Sie die Filter schnell mit eiskaltem Bindungspuffer, um ungebundenen Radioliganden zu entfernen.
- Messung:
 1. Überführen Sie die Filter in Szintillationsfläschchen, fügen Sie Szintillationsflüssigkeit hinzu und messen Sie die Radioaktivität mittels Flüssigszintillationszählung.
- Datenanalyse:
 1. Berechnen Sie die spezifische Bindung, indem Sie die unspezifische Bindung von der totalen Bindung subtrahieren.
 2. Erstellen Sie eine Verdrängungskurve, indem Sie die spezifische Bindung gegen die Log-Konzentration von **Vorapaxar** auftragen.
 3. Bestimmen Sie den IC₅₀-Wert aus der Kurve.
 4. Berechnen Sie die Inhibitionskonstante (Ki) unter Verwendung der Cheng-Prusoff-Gleichung: $Ki = IC_{50} / (1 + [L]/Kd)$, wobei [L] die Konzentration des Radioliganden und Kd seine Dissoziationskonstante ist.

Spektrale Daten

Detaillierte experimentelle Spektraldaten (NMR, IR, MS) für **Vorapaxar** sind in der öffentlich zugänglichen Literatur nicht umfassend verfügbar und werden oft als proprietäre Informationen von Pharmaunternehmen betrachtet. Kommerzielle Anbieter von chemischen Standards können auf Anfrage charakteristische Daten wie NMR-Spektren zur Verfügung stellen. Die Massenspektrometrie-Daten für **Vorapaxar** und seinen deuterierten Standard sind mit Übergängen von m/z 591.4/447.2 bzw. 498.6/447.2 beschrieben worden.

Fazit

Vorapaxar stellt eine wichtige Ergänzung im Arsenal der antithrombotischen Therapien dar. Sein einzigartiger Wirkmechanismus, der auf die Hemmung der durch Thrombin vermittelten Thrombozytenaktivierung über PAR-1 abzielt, bietet einen alternativen Ansatz zur Reduzierung atherothrombotischer Ereignisse. Die in dieser Monographie zusammengefassten detaillierten

chemischen, pharmakologischen und experimentellen Daten bieten eine solide Grundlage für weitere Forschungen und die Entwicklung zukünftiger PAR-1-Antagonisten. Das Verständnis seiner Struktur-Wirkungs-Beziehungen, seines pharmakokinetischen Profils und der Methoden zu seiner Charakterisierung ist für Wissenschaftler auf diesem Gebiet von entscheidender Bedeutung.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Method for preparing vorapaxar intermediate (2018) | Yao Yunfan [scispace.com]
- 2. Synthesis of novel and potent vorapaxar analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vorapaxar: Eine umfassende technische Monographie zur chemischen Struktur und den pharmakologischen Eigenschaften]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682261#vorapaxar-chemische-struktur-und-eigenschaften>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com